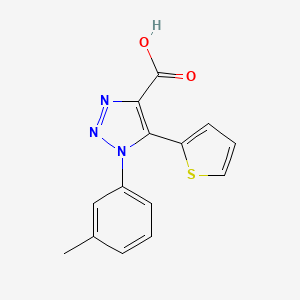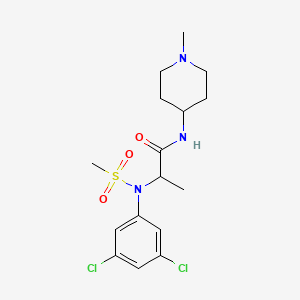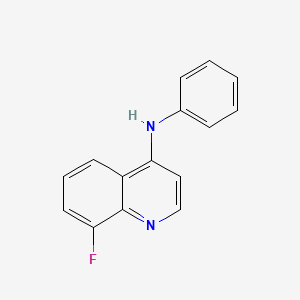
1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as MTCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTCA is a triazole derivative that exhibits remarkable biological activity and has been widely studied for its potential use as an antifungal, antitumor, and antibacterial agent.
Mecanismo De Acción
The mechanism of action of 1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but studies have suggested that it may act by inhibiting key enzymes involved in fungal, tumor, and bacterial growth. 1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of chitin synthase, an essential enzyme required for fungal cell wall synthesis. Additionally, 1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to inhibit the activity of topoisomerase II, an enzyme required for DNA replication in cancer cells. 1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. Studies have shown that 1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid can induce apoptosis in cancer cells, leading to cell death. 1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has also been found to inhibit fungal cell wall synthesis, leading to the disruption of fungal cell growth and proliferation. In addition, 1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily obtained in large quantities. 1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one limitation of 1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid is its limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of interest is the development of new antifungal agents based on the structure of 1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid and its potential applications in cancer therapy and antibacterial agents. Finally, future research could focus on improving the solubility of 1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid to facilitate its use in a wider range of experiments.
Aplicaciones Científicas De Investigación
1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been the subject of extensive scientific research due to its potential applications in various fields. In the medical field, 1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its antifungal, antitumor, and antibacterial properties. Studies have shown that 1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. 1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in tumor cells. Additionally, 1-(3-methylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-5-thiophen-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-4-2-5-10(8-9)17-13(11-6-3-7-20-11)12(14(18)19)15-16-17/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHXKCFWFMBJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B4462807.png)


![6-(3-chlorophenyl)-3-(1-pyrrolidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4462826.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-2-methylphenyl)propanamide](/img/structure/B4462834.png)
![4-fluoro-N-(4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide](/img/structure/B4462841.png)
![2-[3-(ethylthio)-1H-1,2,4-triazol-5-yl]-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4462855.png)
![N-[4-(cyanomethyl)phenyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4462859.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[4-(5-fluoro-2-methoxyphenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B4462867.png)
![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(2-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B4462877.png)
![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B4462890.png)
![1-[(3-methylbenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide](/img/structure/B4462891.png)
![1-[(dimethylamino)sulfonyl]-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-piperidinecarboxamide](/img/structure/B4462892.png)
![3-[(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B4462899.png)